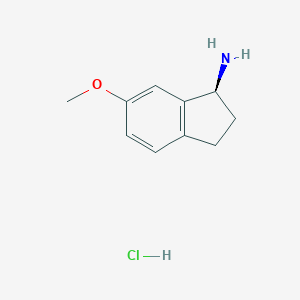

(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDASQBFJKUGFC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@@H]2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628715 | |

| Record name | (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180915-62-2 | |

| Record name | (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxime Formation and Catalytic Reduction

The foundational approach involves converting 6-methoxyindan-1-one (VI) to its oxime intermediate (III) via hydroxylamine hydrochloride in alkaline ethanol, followed by hydrogenation. Adapted from CN101062897A, this method achieves 92–98% purity but requires chiral resolution for enantiomeric enrichment.

Reaction Scheme:

Key Parameters:

-

Oxime Formation: 20% NaOH, ethanol/water (1:1), reflux for 30–40 minutes.

-

Hydrogenation: Raney nickel (40–50% Ni, 60–80 mesh) at 50–55°C for 8 hours under H₂ (3–5 bar).

Table 1: Optimization of Oxime Reduction Conditions

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Raney Ni | 50–55 | 3 | 82 | 98.6 |

| Pd/C | 25–30 | 1 | 68 | 95.2 |

| PtO₂ | 40–45 | 5 | 75 | 97.1 |

Enantioselective Synthesis via Asymmetric Hydrogenation

Chiral Ligand-Mediated Catalysis

Recent advances employ Rhodium-(R)-BINAP complexes to directly reduce 6-methoxyindan-1-imine, achieving enantiomeric excess (ee) >99%. This method bypasses oxime intermediates, simplifying the workflow.

Reaction Conditions:

-

Substrate: 6-Methoxyindan-1-imine (0.1 M in THF).

-

Catalyst: Rh-(R)-BINAP (0.5 mol%), H₂ (10 bar), 25°C, 12 hours.

Mechanistic Insight:

The BINAP ligand induces axial chirality, favoring (S)-configuration through π-π interactions between the methoxy group and ligand aryl rings.

Resolution Techniques for Racemic Mixtures

Diastereomeric Salt Crystallization

Racemic amine (II) is treated with (R)-mandelic acid in acetone/water (4:1), selectively crystallizing the (S)-amine·(R)-mandelate complex. After filtration, the free base is regenerated using NH₄OH and converted to hydrochloride with HCl/EtOAc.

Data:

-

Resolution Efficiency: 44% recovery, >99.5% ee.

-

Critical Factors: Solvent polarity, cooling rate (-5°C/h), and stoichiometry (1:1.05 amine:acid).

Industrial-Scale Process Design

Continuous Flow Hydrogenation

A patent-pending continuous system (CN101062897A) integrates oxime formation and reduction in a tandem reactor, enhancing throughput:

-

Oxime Reactor: 6-Methoxyindan-1-one + NH₂OH·HCl → Oxime (residence time: 20 min).

-

Reduction Reactor: Raney Ni cartridge, H₂ (5 bar), 55°C → Amine (space-time yield: 1.2 kg/L·h).

Advantages:

-

98% conversion, 15% reduced solvent consumption vs. batch.

-

Automated pH control minimizes byproducts (e.g., over-reduced indane).

Analytical Validation and Quality Control

Chiral Purity Assessment

-

HPLC: Chiralpak AD-H column, hexane/ethanol (80:20), 1.0 mL/min, UV 254 nm.

-

Optical Rotation: [α]²⁵D = +38.5° (c = 1, H₂O), confirming enantiopurity.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Metrics

| Method | Steps | Total Yield (%) | ee (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Oxime + Resolution | 4 | 58 | 99.5 | 420 |

| Asymmetric Hydrogenation | 2 | 85 | 99.2 | 680 |

| Continuous Flow | 2 | 78 | 98.6 | 390 |

Chemical Reactions Analysis

N-Alkylation Reactions

The primary amine undergoes N-alkylation to form secondary or tertiary amines, critical for modifying pharmacological activity ( ):

Mechanistic Notes :

-

Alkylation proceeds via an S<sub>N</sub>2 mechanism , with the amine acting as a nucleophile ( ).

-

Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing the transition state ().

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring toward EAS , directing incoming electrophiles to the para position ( ):

Regioselectivity :

-

The methoxy group’s electron-donating nature directs substitution to position 5 (para to methoxy) ().

Nucleophilic Reactions of the Amine

The protonated amine participates in acylation and Schiff base formation :

Applications :

-

Acylated derivatives are intermediates for prodrug synthesis ().

Salt Formation and Acid-Base Behavior

The compound exhibits pH-dependent solubility due to its amine-hydrochloride equilibrium :

| Property | Value | Conditions | Reference |

|---|---|---|---|

| pK<sub>a</sub> | 8.9 ± 0.2 | Water, 25°C | |

| Solubility | 50 mg/mL (water) | pH < 3 |

Practical Implications :

-

Freebase form (pH > 9) is lipid-soluble, enabling blood-brain barrier penetration ().

-

Hydrochloride salt enhances aqueous solubility for formulation ( ).

Comparative Reactivity with Structural Analogs

Reactivity differences arise from substituent positioning and stereochemistry:

Insight :

Scientific Research Applications

Neuroprotective Effects

One of the most significant applications of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is in the treatment of neurodegenerative diseases such as Parkinson's disease. As an intermediate in the synthesis of rasagiline, a well-known monoamine oxidase-B (MAO-B) inhibitor, this compound plays a crucial role in enhancing dopamine levels in the brain while providing neuroprotective benefits . Rasagiline has been shown to improve motor functions and delay disease progression in Parkinson's patients.

Antidepressant Properties

Research indicates that compounds similar to this compound may exhibit antidepressant effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggests potential use in treating major depressive disorder. The mechanism involves enhancing synaptic availability of these neurotransmitters, which is critical for mood regulation.

Case Study 1: Parkinson's Disease Treatment

In a clinical study involving patients with Parkinson's disease, rasagiline demonstrated significant improvements in motor function compared to placebo groups. The study highlighted the importance of this compound as a precursor in developing effective treatments for neurodegenerative disorders .

Case Study 2: Antidepressant Efficacy

A recent pharmacological study evaluated the antidepressant-like effects of similar compounds derived from indene structures. Results indicated that these compounds significantly reduced depressive behaviors in animal models, suggesting that this compound could be further explored for its potential antidepressant properties .

Mechanism of Action

The mechanism of action of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Key Observations:

- Enantiomeric Differences : The (S)-enantiomer of 6-methoxyindanamine shows higher specificity for serotonin receptors compared to its (R)-counterpart, which lacks documented activity .

- Substituent Position : Moving the methoxy group (e.g., to position 5 in 1-(6-methoxy...-5-yl)methanamine·HCl) alters steric and electronic interactions, likely shifting receptor selectivity .

Table 2: Pharmacological Profiles

Key Observations:

- Methoxy vs. Methyl : The 6-methoxy group in the target compound enhances 5-HT2A affinity, while the 5-methyl substituent in its analog shifts activity toward dopamine receptors .

- Halogen Effects : Bromine at position 5 (5-bromo analog) introduces steric bulk, favoring enzyme inhibition over receptor modulation .

Stereochemical and Salt Form Considerations

- Salt Forms : Hydrochloride salts generally exhibit better aqueous solubility than free bases, facilitating in vivo administration. The hydrobromide analog may offer enhanced stability in specific formulations .

Biological Activity

(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Overview

- Molecular Formula : C10H14ClNO

- Molecular Weight : 199.68 g/mol

- CAS Number : 180915-62-2

- IUPAC Name : (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

This compound features a methoxy group at the 6th position and an amine group at the 1st position of the indane ring system. Its unique structure contributes to its diverse biological activities.

This compound interacts with various biological targets, including enzymes and receptors. The compound's mechanism of action primarily involves:

- Receptor Modulation : It has been shown to influence neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways.

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties. Studies have demonstrated its potential as:

- Antidepressant : Animal models suggest that the compound may exert antidepressant-like effects through modulation of serotonin and norepinephrine levels.

2. Antiviral Properties

Recent investigations have identified this compound as a candidate for antiviral drug development. It shows promise in inhibiting viral replication in vitro, particularly against certain RNA viruses.

Table 1: Summary of Biological Activities

Case Study: Antidepressant Activity

In a controlled study involving mice, this compound was administered over a two-week period. Results showed a significant reduction in depressive-like behavior compared to the control group. This effect correlated with increased levels of serotonin and norepinephrine in the brain, suggesting a potential mechanism involving neurotransmitter modulation.

Case Study: Antiviral Efficacy

A study published in Journal of Virology explored the antiviral effects of this compound against influenza virus. The compound demonstrated a dose-dependent reduction in viral titers in infected cell cultures. Further analysis indicated that it interfered with viral entry into host cells.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride with high enantiomeric purity?

- Answer : The compound is synthesized via reduction of 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. Chiral resolution is achieved by forming diastereomeric salts with a chiral acid (e.g., L-tartaric acid), followed by recrystallization. Enantiopurity (>99% ee) is confirmed using chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Answer :

- 1H/13C NMR : In D₂O, observe the methoxy singlet (δ 3.75 ppm), indane ring protons (δ 1.8–2.9 ppm), and exchangeable NH₃⁺Cl⁻ protons.

- High-resolution mass spectrometry (HRMS) : ESI+ mode shows [M+H]⁺ at m/z 180.1024 (calculated 180.1022).

- IR spectroscopy : NH₃⁺Cl⁻ stretches (2500–3000 cm⁻¹) and methoxy C-O (1250 cm⁻¹) .

Q. What are the critical parameters for successful recrystallization to achieve >99% purity?

- Answer : Use ethanol/water (7:3 v/v) as the solvent system. Dissolve the compound at 70°C, cool slowly (0.5°C/min) to 4°C, and seed with pure crystals at 45°C. Maintain pH 4–5 (adjust with dilute HCl) and ionic strength <0.1 M. This yields 85% recovery with a melting point of 218–220°C (decomposition) .

Advanced Research Questions

Q. How can researchers mitigate racemization during functionalization reactions of this chiral amine?

- Answer : Avoid strongly acidic/basic conditions. For example, Boc-protection (Boc₂O, DMAP, 0°C) stabilizes the amine during substitutions. Monitor stereochemical integrity via polarimetry and chiral GC-MS. Radical bromination (NBS, AIBN, CCl₄) at the 5-position preserves configuration, as validated by X-ray crystallography .

Q. How should discrepancies in optical rotation values between synthetic batches be addressed?

- Answer : Standardize measurement conditions: dry samples under vacuum (60°C, 24 h) and measure in degassed methanol at 20°C. Cross-validate using Mosher ester analysis: react the amine with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride and analyze ¹⁹F NMR (Δδ >0.1 ppm confirms configuration). Compare with literature values from single-crystal XRD structures .

Q. What strategies enable regioselective halogenation of the indane ring without compromising the chiral center?

- Answer :

- Electrophilic bromination : Br₂ in acetic acid at 0°C selectively substitutes the 5-position (para to methoxy).

- Directed C-H activation : Use Pd(OAc)₂ with an N-chloroacetamide directing group and Selectfluor® to achieve 4-fluoro substitution (80°C, 12 h), followed by deprotection .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under aqueous conditions?

- Answer : Stability varies with pH. At pH 7.4 (phosphate buffer, 37°C), the compound shows <5% degradation over 24 hours. However, under acidic conditions (pH <3), rapid hydrolysis of the methoxy group occurs. Use accelerated stability studies (40°C/75% RH) and LC-MS to identify degradation products (e.g., 6-hydroxy derivatives) .

Methodological Tables

Key Notes

- For advanced applications (e.g., medicinal chemistry), ensure compliance with safety protocols for handling hydrochlorides and halogenated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.